molecular formula C12H10N2O4 B3743988 N-(4-methylphenyl)-5-nitro-2-furamide

N-(4-methylphenyl)-5-nitro-2-furamide

Cat. No. B3743988
M. Wt: 246.22 g/mol
InChI Key: UMBRMDXTPOADQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-5-nitro-2-furamide is a chemical compound that belongs to the furan family. It is also known as 4-Methyl-N-(5-nitro-2-furyl)-2-aminobenzamide (MNFA) and has a molecular formula of C13H11N3O4. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-nitro-2-furamide is not fully understood. However, studies have shown that it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-5-nitro-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and parasites, and have insecticidal and herbicidal activity. It has also been shown to have low toxicity to non-target organisms.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methylphenyl)-5-nitro-2-furamide in lab experiments include its high potency against cancer cells, fungi, and parasites, its low toxicity to non-target organisms, and its potential use as a dye intermediate and corrosion inhibitor. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-5-nitro-2-furamide. One direction is to further explore its potential use as an anticancer agent and to develop more effective derivatives. Another direction is to investigate its potential use as a pesticide and to optimize its activity against insect pests and weeds. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, its potential use as a dye intermediate and corrosion inhibitor should be further explored.

Scientific Research Applications

N-(4-methylphenyl)-5-nitro-2-furamide has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. It has also been studied for its potential use as an antifungal and antiparasitic agent.
In agriculture, N-(4-methylphenyl)-5-nitro-2-furamide has been studied for its potential use as a pesticide. It has shown significant activity against various insect pests and has a low toxicity to non-target organisms. It has also been studied for its potential use as a herbicide.
In industry, N-(4-methylphenyl)-5-nitro-2-furamide has been studied for its potential use as a dye intermediate. It has also been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(18-10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBRMDXTPOADQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-5-nitrofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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